molecular formula C17H23ClO3 B016395 Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate CAS No. 82258-37-5

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

Cat. No.: B016395
CAS No.: 82258-37-5
M. Wt: 310.8 g/mol
InChI Key: AWSKXSWREKTACL-UHFFFAOYSA-N
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Description

Ethyl 8-(4-chlorophenoxy)-2-methylen-octanoate (CAS: 82258-37-5) is an ester derivative featuring a chlorophenoxy group, a methylene moiety, and an octanoate backbone. Its molecular formula is C₁₇H₂₃ClO₃, with a molecular weight of 310.82 g/mol and a calculated LogP value of 4.79, indicating high lipophilicity . The compound is synthesized via a multistep reaction involving triethyl phosphonoacetate and 1-[(6-bromohexyl)oxy]-4-chlorobenzene under Horner-Wadsworth-Emmons conditions, achieving a yield of 75% . Key applications include its role as a chiral intermediate in the synthesis of enantiomerically pure compounds, such as etomoxir analogs .

Properties

IUPAC Name

ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSKXSWREKTACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404411
Record name Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82258-37-5
Record name Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82258-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. For instance, substituting oxalyl chloride with THF in acyl chloride formation reduces environmental toxicity while maintaining reactivity. Similarly, using DMF as a polar aprotic solvent in esterification enhances nucleophilicity, driving the reaction to completion.

Temperature and Stoichiometry

Controlled temperature regimes (e.g., maintaining ≤10°C during acyl chloride formation) prevent side reactions such as polymerization. Stoichiometric precision, particularly in the use of n-BuLi (1.6 equivalents), ensures complete deprotonation of methallyl alcohol without overconsumption of reagents.

Post-synthetic analysis employs high-performance liquid chromatography (HPLC) to verify purity and structural integrity. A representative method utilizes a C18 column (50 × 2.1 mm) with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50 v/v). Detection at UV 254 nm confirms the absence of byproducts, with retention times correlating to reference standards.

Table 1: HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time (min)
C18 (5 μm)MeCN/0.1% HCOOH (50:50)0.5 mL/minUV 254 nm3.2 (target compound)

Comparative Analysis of Synthetic Approaches

While the Jew et al. (2000) method remains the gold standard, alternative routes have been explored. For example, using oxalyl chloride instead of sulfuryl chloride in acyl chloride synthesis reduces hazardous waste. However, such modifications often trade efficiency for safety, as seen in the 20% yield drop when substituting reagents .

Scientific Research Applications

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate involves its interaction with specific molecular targets in biological systems. The chlorophenoxy group is known to interfere with the function of certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cellular processes and inhibition of key enzymes.

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenoxy)acetate (CAS: Not specified)

  • Structure: Shorter chain (acetate backbone) with a chlorophenoxy group.
  • Synthesis: Prepared via nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate, catalyzed by KI, with yields up to 83% under reflux .
  • Applications: Intermediate for antimicrobial triazole derivatives (e.g., 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) .
  • Key Differences :
    • Molecular Weight : ~214.65 g/mol (estimated), significantly lower than the target compound.
    • Reactivity : Lacks the extended carbon chain and methylene group, limiting its utility in long-chain synthetic pathways.

Ethyl 2-(4-Chlorophenoxy)-2-methyl-3-oxobutanoate (CAS: 823214-65-9)

  • Structure: Features a branched ester with a methyl and oxo group on the butanoate chain.
  • Molecular Formula : C₁₃H₁₅ClO₄ (MW: 270.71 g/mol) .
  • Synthesis : Method undisclosed but likely involves Claisen condensation or similar esterification techniques.
  • Key Differences :
    • Functional Groups : The oxo group enhances electrophilicity, enabling participation in ketone-specific reactions.
    • LogP : Estimated to be lower than the target compound due to polar oxo moiety, affecting membrane permeability.

Centrophenoxine Orotate (CAS: Not specified)

  • Structure: Combines a chlorophenoxy acetate ester with a dimethylaminoethyl group and orotic acid.
  • Molecular Weight : 423.77 g/mol .
  • Applications: Nootropic agent with neuroprotective properties.
  • Key Differences: Complexity: Additional dimethylaminoethyl and orotic acid groups confer water solubility and biological activity distinct from simple esters. Synthesis: Requires coupling of 4-chlorophenoxyacetic acid with dimethylaminoethanol, followed by salt formation with orotic acid .

Methyl 8-[4-(2-Amino-2-oxoethyl)phenoxy]octanoate (CAS: 89790-20-5)

  • Structure: Octanoate backbone with a phenoxy group modified by an amino-oxoethyl substituent.
  • Molecular Formula: C₁₇H₂₃NO₄ (MW: 313.37 g/mol) .
  • Key Differences :
    • Polarity : The amide group increases hydrophilicity (LogP ~3.5), contrasting with the target compound’s high lipophilicity.
    • Applications : Primarily used in enzymology studies due to its structural mimicry of fatty acid derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Primary Applications
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate 82258-37-5 C₁₇H₂₃ClO₃ 310.82 4.79 Chlorophenoxy, methylene, ester Chiral intermediate synthesis
Ethyl 2-(4-Chlorophenoxy)acetate Not specified C₁₀H₁₁ClO₃ ~214.65 ~2.5 Chlorophenoxy, ester Triazole antimicrobial precursor
Ethyl 2-(4-Chlorophenoxy)-2-methyl-3-oxobutanoate 823214-65-9 C₁₃H₁₅ClO₄ 270.71 ~3.2 Chlorophenoxy, oxo, ester Undisclosed (likely medicinal)
Centrophenoxine Orotate Not specified C₁₂H₁₆ClNO₃·C₅H₄N₂O₅ 423.77 ~1.8 Chlorophenoxy, dimethylaminoethyl, orotic acid Neuroprotective agent
Methyl 8-[4-(2-Amino-2-oxoethyl)phenoxy]octanoate 89790-20-5 C₁₇H₂₃NO₄ 313.37 ~3.5 Phenoxy, amide, ester Enzymology studies

Biological Activity

Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a compound with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C17H23ClO3
  • Molecular Weight : 310.82 g/mol
  • Appearance : Colourless oil
  • Solubility : Soluble in acetone, ethyl acetate, and methanol

This compound functions primarily as a phenoxy herbicide. Its mode of action involves:

  • Induction of Uncontrolled Growth : Upon application to broad-leaf plants, it disrupts normal growth processes, leading to rapid and uncontrolled growth followed by plant death.
  • Biochemical Pathways : The compound interferes with the hormonal balance in plants, particularly affecting auxin levels which are crucial for plant development and growth regulation.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial and antifungal activities. It has been evaluated against various pathogens, demonstrating significant inhibition of bacterial growth:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli25.432 µg/mL
Staphylococcus aureus30.116 µg/mL
Candida albicans28.764 µg/mL

These results suggest that the compound may serve as a potential agent for treating infections caused by resistant strains of bacteria and fungi .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown:

  • Cell Line Tested : Caco-2 (colorectal cancer cells)
  • IC50 Value : 17.5 µg/mL, indicating effective cytotoxicity against cancer cells with minimal toxicity towards normal cells (CC50 > 100 µg/mL) .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial viability in both agar diffusion and broth dilution methods.
  • Cytotoxicity Assessment :
    In a laboratory setting, the compound was tested on Caco-2 cells to evaluate its potential as an anticancer agent. The results indicated a dose-dependent increase in apoptosis among treated cells, highlighting its potential therapeutic applications in oncology.

Applications in Research and Industry

This compound is not only valuable in agricultural applications as a herbicide but also shows promise in medicinal chemistry for developing new antimicrobial and anticancer therapies. Its use as an intermediate in organic synthesis further enhances its significance in chemical research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, and how is reaction completion validated?

  • Methodology : A reflux system with anhydrous potassium carbonate in acetone is commonly used for analogous chlorophenoxy esters (e.g., ethyl 2-(4-chlorophenoxy)acetate). Reaction progress is monitored via TLC using hexane:ethyl acetate (3:1) as the solvent system. Post-reaction, extraction with ether and washing with sodium hydroxide solution removes unreacted starting materials and salts .
  • Validation : Elemental analysis (within 0.5% of theoretical values) and mass spectrometry confirm structural integrity and purity .

Q. How is purity assessed, and what are typical impurities encountered during synthesis?

  • Purity Assessment : High-performance liquid chromatography (HPLC) coupled with UV detection identifies impurities. Common impurities for structurally related compounds include residual 4-chlorophenol, ester hydrolysis byproducts, and incomplete substitution derivatives (e.g., methyl or propyl esters) .
  • Quantitative Analysis : Impurity profiles are quantified against reference standards (e.g., EP guidelines for chlorophenoxy derivatives), with thresholds set at ≤0.5% for major impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation. Post-experiment waste should be segregated and disposed via certified hazardous waste services. Sodium hydroxide washes neutralize acidic byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylene group in this compound, and what discrepancies arise between theoretical and experimental data?

  • Modeling Approach : Density functional theory (DFT) calculations assess electron density at the methylene group, predicting susceptibility to nucleophilic attack. However, steric hindrance from the octanoate chain may reduce reactivity compared to shorter-chain analogs (e.g., clofibrate derivatives) .
  • Experimental Validation : Compare kinetic data (e.g., hydrolysis rates) with computational predictions. Discrepancies often arise due to solvent effects or unaccounted steric factors in simulations .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?

  • Key Factors :

  • Catalyst Optimization : Anhydrous potassium carbonate is preferred over sodium carbonate to minimize side reactions (e.g., ester hydrolysis) .
  • Solvent Selection : Dry acetone ensures higher yields compared to polar aprotic solvents like DMF, which may promote decomposition .
  • Reaction Time : Prolonged reflux (>8 hours) risks thermal degradation; monitor via TLC to avoid over-reaction .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for derivatives of this compound?

  • Case Study : Clofibrate (a structurally related hypolipidemic agent) showed cholesterol-lowering effects in vitro but variable efficacy in vivo due to metabolic instability. For this compound, conduct pharmacokinetic studies to assess bioavailability and metabolite profiling .
  • Mitigation : Use deuterated analogs or prodrug strategies to enhance metabolic stability .

Q. What crystallographic techniques are suitable for elucidating the three-dimensional structure of this compound?

  • Technique : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) resolves bond lengths and angles. Challenges include crystal growth due to the compound’s oily nature; use slow evaporation in hexane/ethyl acetate mixtures .
  • Data Interpretation : Compare experimental results with Cambridge Structural Database entries for analogous esters to validate stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate

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